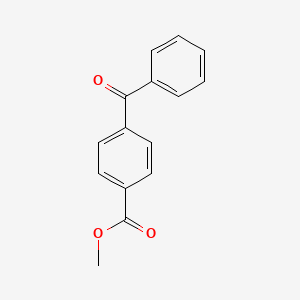

Methyl 4-benzoylbenzoate

Description

The exact mass of the compound Methyl 4-benzoylbenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-benzoylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-benzoylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-benzoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXFXAMIFNGJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325247 | |

| Record name | Methyl 4-benzoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6158-54-9 | |

| Record name | Methyl p-benzoyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-benzoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Safe Handling of Methyl 4-benzoylbenzoate

Authored for Drug Development Professionals, Researchers, and Scientists

Methyl 4-benzoylbenzoate, a benzophenone derivative, serves as a key intermediate and photoinitiator in various synthetic pathways, including those relevant to pharmaceutical development. Its dual functionality, possessing both a ketone and an ester group, makes it a versatile reagent. However, this reactivity also necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide synthesizes critical safety data with field-proven handling procedures to provide a comprehensive operational framework.

Section 1: Hazard Identification and Risk Assessment

A foundational element of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. Methyl 4-benzoylbenzoate is a combustible solid that can form explosive dust clouds in air.[1] The primary risks associated with this compound are skin sensitization and significant aquatic toxicity.[1] A proactive risk assessment is crucial before any handling operations commence. The causality is clear: understanding the specific hazards allows for the implementation of targeted, rather than generic, safety controls.

| Hazard Category | Classification & Statement | Primary Route of Exposure | Key Considerations |

| Skin Sensitization | May cause an allergic skin reaction.[1] | Dermal Contact | Prolonged or repeated contact may lead to contact eczema.[1] Pre-existing skin conditions can be exacerbated. |

| Acute Aquatic Toxicity | Very toxic to aquatic life.[1] | Environmental Release | Spills must be contained to prevent entry into drains or waterways.[1] |

| Chronic Aquatic Toxicity | May cause long-term adverse effects in the aquatic environment.[1] | Environmental Release | Disposal must be in accordance with hazardous waste regulations. |

| Combustibility | Combustible solid.[1] | Inhalation (of dust), Dermal | Fine dust can form explosive mixtures with air; avoid ignition sources.[1] |

| Eye Irritation | May cause transient discomfort and redness.[1] | Eye Contact | Direct contact, though not classified as a formal irritant, can cause temporary discomfort.[1] |

| Ingestion | Not classified as harmful by ingestion, but may cause gastrointestinal discomfort.[1] | Ingestion | While occupational ingestion is unlikely, it may be damaging to individuals with pre-existing organ damage.[1] |

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential. The "Hierarchy of Controls" is a fundamental principle in industrial hygiene that prioritizes the most effective control measures. This system is self-validating; by starting at the top of the hierarchy, you inherently select more robust and reliable methods of risk reduction.

Caption: Fig. 1: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: The primary engineering control for handling Methyl 4-benzoylbenzoate powder is a certified chemical fume hood or a powder containment hood. This is non-negotiable. The reason is twofold: it prevents inhalation of fine dust particles and contains any potential spills, minimizing contamination of the general laboratory environment.[2] All weighing and transfer operations must be conducted within this controlled space.

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the known hazards.

-

Hand Protection: Wear suitable chemical-resistant gloves tested according to standards like EN 374.[3] Nitrile or butyl gloves are generally recommended.[4] Always inspect gloves before use and use proper removal technique to avoid skin contact.[5]

-

Eye Protection: Chemical safety goggles or glasses with side shields are mandatory.[2] The purpose is to protect against accidental splashes or airborne dust.

-

Skin and Body Protection: A lab coat is required to protect street clothing. For larger quantities or tasks with a higher risk of spillage, impervious clothing or an apron should be considered.[5]

-

Respiratory Protection: If engineering controls are insufficient or during a major spill clean-up, a respirator may be necessary. For nuisance dust exposures, a P95 or P1 type particle respirator can be used.[5]

Section 3: Safe Handling and Storage Procedures

Adherence to a standardized workflow is a self-validating system for safety. Each step is designed to mitigate a specific risk identified in the assessment phase.

Caption: Fig. 2: A systematic workflow ensures all safety checks and procedures are followed.

Detailed Handling Protocol:

-

Preparation: Before handling, ensure a chemical spill kit is accessible. Verify that the fume hood is functioning correctly. Don all required PPE as specified in Section 2.

-

Aliquotting and Transfer: All transfers of the solid material should be performed in a fume hood to prevent dust inhalation.[2] Use tools and techniques that minimize dust generation, such as careful scooping rather than pouring from a height.

-

General Hygiene: Do not eat, drink, or smoke in the work area.[3] This prevents accidental ingestion. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., nitrates, perchlorates) and strong bases, as these can lead to vigorous or hazardous reactions.[5][6]

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area.[7]

-

Store away from incompatible materials, particularly strong oxidizing agents.[6]

Section 4: First-Aid and Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm. All personnel must be familiar with the location of safety showers, eyewash stations, and the contents of the MSDS.

Caption: Fig. 3: A decision tree for responding to incidents involving Methyl 4-benzoylbenzoate.

Spill Response:

-

Minor Spills: For small spills, alert personnel in the immediate area.[1] Wearing appropriate PPE, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum the material (using an explosion-proof vacuum) and place it into a sealed, labeled container for hazardous waste disposal.[1]

-

Major Spills: Evacuate the area and alert emergency responders.[1] Prevent the spillage from entering drains or water courses.[1] Only personnel trained and equipped for hazardous material cleanup should address the spill.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[8] Seek medical attention.

-

Skin Contact: Remove all contaminated clothing immediately.[2][8] Wash the affected area thoroughly with soap and water.[8] If irritation or sensitization symptoms develop, seek medical advice.

-

Inhalation: Move the affected person to fresh air.[2][4] If breathing is difficult or symptoms persist, seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[8]

Section 5: Physical and Chemical Properties

A quick-reference table of physical and chemical properties is vital for experimental design and safety planning.

| Property | Value | Source |

| CAS Number | 606-28-0 | |

| Molecular Formula | C15H12O3 | |

| Appearance | White to off-white powder/crystal | |

| Melting Point | 48-53 °C | [9] |

| Boiling Point | 352 °C | [9] |

| Solubility | Insoluble in water; Soluble in alcohol and alkali solutions. | [9] |

| Stability | Stable under recommended storage conditions. | [5] |

Section 6: Toxicological Information

While comprehensive human toxicological data is limited, the primary concern identified in safety data sheets is its potential to act as a skin sensitizer.[1] This means that repeated exposure can lead to an allergic reaction upon subsequent contact. There is no evidence to suggest the material is carcinogenic.[5] It is not classified as acutely toxic by ingestion, but may still be damaging to individuals with pre-existing liver or kidney conditions.[1]

Section 7: Disposal Considerations

All waste containing Methyl 4-benzoylbenzoate must be treated as hazardous waste.

-

Collect waste material in a clearly labeled, sealed container.

-

Dispose of the material and its container through a licensed hazardous waste disposal company.[8]

-

Do not allow the material to be released into the environment. Avoid release to the environment and refer to the safety data sheet for special instructions.[9]

References

- Santa Cruz Biotechnology, Inc. (n.d.). Methyl-2-benzoylbenzoate Safety Data Sheet.

- Chemos GmbH & Co. KG. (2019). Safety Data Sheet: benzyl benzoate.

- ChemicalBook. (n.d.). Methyl 4-methylbenzoate - Safety Data Sheet.

- Sigma-Aldrich. (2024). Safety Data Sheet - Methyl benzoate.

- Santa Cruz Biotechnology, Inc. (n.d.). Methyl benzoate Safety Data Sheet.

- Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Methyl benzoate.

- Hekserij.nl. (n.d.). Methyl benzoate Safety Data Sheet.

- Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, benzyl benzoate, CAS Registry Number 120-51-4. Food and Chemical Toxicology, 140, 111342.

- Meta-Scientific, Inc. (n.d.). Safety Data Sheet Benzyl benzoate.

- New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet - Methyl Benzoate.

- Carl ROTH GmbH + Co. KG. (n.d.). Safety data sheet: Benzyl benzoate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2345, Benzyl Benzoate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11816, Methyl o-benzoylbenzoate.

- University of Diyala, College of Education for Pure Science. (2021). Experimental No. (13) Aldehydes and ketones.

- Allen Institute. (n.d.). Tests for Ketones Importance, Different tests with reactions and FAQS.

- TCI Chemicals. (n.d.). Methyl 2-Benzoylbenzoate | 606-28-0.

- BYJU'S. (2019). Tests for Aldehydes and Ketones.

- ChemicalBook. (n.d.). 606-28-0 | CAS DataBase.

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. sds.metasci.ca [sds.metasci.ca]

- 3. chemos.de [chemos.de]

- 4. nj.gov [nj.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. hekserij.nl [hekserij.nl]

- 8. chemos.de [chemos.de]

- 9. 606-28-0 | CAS DataBase [m.chemicalbook.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Methyl 4-benzoylbenzoate

Abstract

The precise three-dimensional arrangement of molecules in the solid state is a critical determinant of the physicochemical properties of a material, profoundly impacting its efficacy and application, particularly in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of Methyl 4-benzoylbenzoate, a key benzophenone derivative. In the absence of a publicly available crystal structure for this specific compound, this document outlines the complete experimental workflow, from synthesis and single-crystal growth to X-ray diffraction analysis. Furthermore, by leveraging crystallographic data from structurally analogous compounds, we present a predictive analysis of the anticipated molecular conformation, crystal packing, and key intermolecular interactions that govern the supramolecular architecture of Methyl 4-benzoylbenzoate. This guide is intended to be a practical resource for researchers, scientists, and drug development professionals, offering both detailed experimental protocols and field-proven insights into the crystallographic analysis of small organic molecules.

Introduction: The Significance of Crystalline Form

Methyl 4-benzoylbenzoate, a derivative of benzoic acid, belongs to the benzophenone class of compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photochemical properties. The therapeutic efficacy, stability, and bioavailability of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state form. Polymorphism, the ability of a compound to exist in multiple crystalline forms with different molecular arrangements, can lead to significant variations in these critical properties. Therefore, a thorough understanding of the crystal structure is paramount for the rational design and development of new chemical entities. This guide will provide the foundational knowledge and practical steps to elucidate the crystal structure of Methyl 4-benzoylbenzoate, a crucial step in its characterization and potential application.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to determining a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Synthesis of Methyl 4-benzoylbenzoate

A plausible and common method for the synthesis of Methyl 4-benzoylbenzoate is the Fischer esterification of 4-benzoylbenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.

Experimental Protocol:

-

To a solution of 4-benzoylbenzoic acid (1.0 eq) in methanol (20 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude Methyl 4-benzoylbenzoate by column chromatography on silica gel to obtain the pure compound.

Causality: The use of excess methanol not only acts as a solvent but also drives the equilibrium of the Fischer esterification towards the product side. The acidic catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.

Experimental Protocol:

-

Dissolve the purified Methyl 4-benzoylbenzoate in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, acetone, or a mixture of solvents like dichloromethane/hexane) at an elevated temperature.

-

Slow Evaporation: Leave the saturated solution in a loosely covered vial at room temperature. The slow evaporation of the solvent will gradually increase the concentration, leading to the formation of crystals.

-

Vapor Diffusion: Place the vial containing the dissolved compound inside a larger, sealed container with a more volatile anti-solvent (a solvent in which the compound is poorly soluble). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and inducing crystallization.

-

Once crystals of suitable size and quality (typically > 0.1 mm in all dimensions with well-defined faces) have formed, carefully remove them from the mother liquor.

Trustworthiness: The quality of the single crystal is paramount for a successful structure determination. A self-validating system involves growing crystals under various conditions (different solvents, temperatures) to screen for the best diffracting crystals and to investigate the potential for polymorphism.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1]

Experimental Workflow

Sources

Methodological & Application

Synthesis of Methyl 4-benzoylbenzoate: A Detailed Laboratory Protocol

Introduction

Methyl 4-benzoylbenzoate, also known as 4-carbomethoxybenzophenone, is a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and photoinitiators. Its structure, featuring a benzophenone core with a methyl ester, provides two key functional groups that can be further manipulated. This application note provides a detailed, field-proven protocol for the synthesis of Methyl 4-benzoylbenzoate via the Friedel-Crafts acylation of methyl benzoate with benzoyl chloride. The causality behind experimental choices, safety considerations, and detailed characterization are elucidated to ensure a robust and reproducible procedure for researchers in organic synthesis and drug development.

The synthetic strategy employed is the electrophilic aromatic substitution of methyl benzoate. While the methyl ester group is a deactivating substituent, the reaction can be driven to favor the para-substituted product under appropriate conditions.

Reaction Scheme

Figure 1: Overall reaction for the synthesis of Methyl 4-benzoylbenzoate.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity/Grade | Supplier Example |

| Methyl Benzoate | C₈H₈O₂ | 136.15 | 13.6 g (0.1 mol) | ≥99% | Sigma-Aldrich |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 15.5 g (0.11 mol) | ≥99% | Sigma-Aldrich |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 29.3 g (0.22 mol) | ≥99.9% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous | Fisher Scientific |

| 1 M Hydrochloric Acid | HCl | 36.46 | 200 mL | ACS Grade | VWR |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | ACS Grade | VWR |

| Brine (Saturated NaCl) | NaCl | 58.44 | 100 mL | ACS Grade | VWR |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | Anhydrous | VWR |

| Ethanol | C₂H₅OH | 46.07 | As needed | Reagent Grade | VWR |

Experimental Protocol

This protocol is designed for a 0.1 molar scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times.

Part 1: Reaction Setup and Execution

-

Glassware Preparation: All glassware (a 500 mL three-neck round-bottom flask, a dropping funnel, and a reflux condenser) must be thoroughly dried in an oven at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., calcium chloride) before use. The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture, which would deactivate the aluminum chloride catalyst.

-

Initial Reagent Charging: To the 500 mL three-neck round-bottom flask, add anhydrous aluminum chloride (29.3 g, 0.22 mol). Immediately add 100 mL of anhydrous dichloromethane (DCM) to the flask with stirring. The suspension should be cooled to 0 °C using an ice-water bath.

-

Expert Insight: A molar excess of aluminum chloride is used because it complexes with both the benzoyl chloride reactant and the benzophenone product.[1] This ensures that there is enough free catalyst to drive the reaction to completion.

-

-

Addition of Benzoyl Chloride: In a separate dry dropping funnel, dissolve benzoyl chloride (15.5 g, 0.11 mol) in 50 mL of anhydrous DCM. Add this solution dropwise to the stirred aluminum chloride suspension over a period of 30 minutes, maintaining the temperature at 0 °C. The formation of the acylium ion electrophile is an exothermic process.

-

Causality: Slow, controlled addition is crucial to manage the exothermicity of the reaction and prevent side reactions.

-

-

Addition of Methyl Benzoate: After the complete addition of benzoyl chloride, dissolve methyl benzoate (13.6 g, 0.1 mol) in 50 mL of anhydrous DCM in the same dropping funnel. Add the methyl benzoate solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

-

Reaction Progression: Once the addition of methyl benzoate is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

Part 2: Work-up and Purification

-

Quenching the Reaction: After the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0 °C in an ice-water bath. Slowly and carefully pour the reaction mixture into a 1 L beaker containing 200 g of crushed ice and 100 mL of 1 M hydrochloric acid. This should be done in the fume hood as HCl gas will be evolved.

-

Safety Note: The quenching process is highly exothermic and will generate corrosive HCl gas. Perform this step slowly with vigorous stirring.

-

-

Phase Separation: Transfer the quenched mixture to a 1 L separatory funnel. Shake the funnel, venting frequently to release any pressure buildup. Allow the layers to separate and collect the organic (bottom) layer.

-

Aqueous Wash: Wash the organic layer sequentially with:

-

100 mL of 1 M HCl

-

100 mL of water

-

100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid)

-

100 mL of brine (to remove excess water)

-

Expert Insight: The sodium bicarbonate wash is essential to remove any unreacted benzoyl chloride (as sodium benzoate) and acidic byproducts.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate for at least 20 minutes. Filter off the drying agent and wash it with a small amount of DCM. Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Recrystallization: Purify the crude solid by recrystallization from hot ethanol. Dissolve the crude product in a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven at 50 °C.

Workflow Diagram

Caption: Workflow for the synthesis of Methyl 4-benzoylbenzoate.

Characterization of Methyl 4-benzoylbenzoate

The identity and purity of the synthesized Methyl 4-benzoylbenzoate should be confirmed by standard analytical techniques.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 105-107 °C.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.15 (d, J = 8.4 Hz, 2H), 7.85 (d, J = 8.4 Hz, 2H), 7.78 (d, J = 7.6 Hz, 2H), 7.62 (t, J = 7.4 Hz, 1H), 7.50 (t, J = 7.6 Hz, 2H), 3.97 (s, 3H).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 196.1, 166.2, 141.2, 137.3, 133.5, 132.8, 130.1, 129.8, 129.5, 128.5, 52.5.

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): ~1725 (C=O, ester), ~1660 (C=O, ketone), ~1600 (C=C, aromatic), ~1275 (C-O, ester).

Safety and Handling

-

Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a dry environment, such as a fume hood or glove box. Avoid inhalation of dust and contact with skin and eyes.[1]

-

Benzoyl Chloride: Corrosive, a lachrymator, and reacts with moisture. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. Always handle in a well-ventilated fume hood with appropriate PPE.

-

Dichloromethane (DCM): A suspected carcinogen and volatile. All operations involving DCM should be performed in a fume hood.

-

General Precautions: The Friedel-Crafts acylation is an exothermic reaction that produces HCl gas. Ensure the reaction is well-vented and that appropriate measures are in place to control the temperature.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Reaction | Inactive catalyst (moisture contamination) | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use fresh, anhydrous aluminum chloride. |

| Deactivated starting material | The methyl ester group is deactivating; ensure sufficient reaction time and temperature. | |

| Low Yield | Incomplete reaction | Monitor the reaction by TLC to ensure completion before work-up. |

| Loss of product during work-up or recrystallization | Be careful during extractions. Use a minimal amount of hot solvent for recrystallization and cool thoroughly to maximize crystal recovery. | |

| Formation of Byproducts | Reaction temperature too high | Maintain the initial reaction temperature at 0 °C during the addition of reagents. |

| Presence of impurities in starting materials | Use high-purity, anhydrous reagents. |

References

-

Olah, G. A. (Ed.). (1963). Friedel-Crafts and Related Reactions. John Wiley & Sons. [Link]

-

"Friedel–Crafts Acylation". Organic Chemistry Portal. [Link]

-

"Spectral Database for Organic Compounds, SDBS". National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Pouchert, C. J. (1997). The Aldrich Library of FT-IR Spectra. Aldrich Chemical Company.

Sources

The Versatile Role of Methyl 4-Benzoylbenzoate in Modern Organic Synthesis

Methyl 4-benzoylbenzoate, a seemingly unassuming aromatic ketone and ester, is a molecule of significant utility in the landscape of organic synthesis. Its bifunctional nature, possessing both a reactive benzophenone moiety and a methyl ester, renders it a valuable asset in two primary domains: as a photoinitiator for radical polymerization and as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals. This guide provides an in-depth exploration of these applications, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties at a Glance

A foundational understanding of a reagent begins with its physical and chemical characteristics. These properties govern its handling, reactivity, and application scope.

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₃ |

| Molecular Weight | 240.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 104-107 °C |

| Boiling Point | Approx. 380 °C (decomposes) |

| Solubility | Soluble in many organic solvents (e.g., acetone, THF, ethyl acetate); insoluble in water. |

Application I: A Catalyst of Light - Methyl 4-Benzoylbenzoate in Photopolymerization

Methyl 4-benzoylbenzoate is a highly effective Type II photoinitiator.[1][2] Upon absorption of ultraviolet (UV) light, it initiates the rapid transformation of liquid monomers and oligomers into solid polymers, a process known as UV curing. This technology is pivotal in the formulation of coatings, inks, adhesives, and in 3D printing.[3][4]

The Mechanism: A Tale of Two Molecules

Unlike Type I photoinitiators that undergo unimolecular cleavage, Type II photoinitiators like Methyl 4-benzoylbenzoate operate through a bimolecular mechanism. This process requires a co-initiator, or synergist, typically a tertiary amine, to generate the initiating free radicals.[3][5]

The process unfolds as follows:

-

Photoexcitation: Methyl 4-benzoylbenzoate absorbs UV radiation, promoting an electron from its ground state to an excited singlet state.

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state.

-

Hydrogen Abstraction: The triplet-state photoinitiator abstracts a hydrogen atom from the adjacent amine synergist. This step is crucial and results in the formation of two distinct radicals: a ketyl radical from the photoinitiator and an aminoalkyl radical from the synergist.

-

Initiation: The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of acrylate or other vinyl monomers, starting the chain reaction that leads to the formation of a cross-linked polymer network.

Caption: A plausible synthetic route to a ketoprofen analog.

Protocol: Multi-step Synthesis of a 2-(4-Benzoylphenyl)propanoic Acid Analog

This protocol outlines a four-step synthesis to demonstrate the transformation of Methyl 4-benzoylbenzoate into a more complex, drug-like molecule.

Step 1: Grignard Addition to the Ketone

-

Materials: Methyl 4-benzoylbenzoate, methylmagnesium bromide (MeMgBr) in THF (e.g., 3.0 M), anhydrous THF, saturated aqueous NH₄Cl, ethyl acetate, anhydrous MgSO₄.

-

Procedure:

-

Dissolve Methyl 4-benzoylbenzoate (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylmagnesium bromide (1.1 eq) dropwise via syringe, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, Methyl 4-(1-hydroxy-1-phenylethyl)benzoate.

-

Causality: The Grignard reagent, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ketone. The acidic workup protonates the resulting alkoxide to give the tertiary alcohol.

-

Step 2: Dehydration to the Alkene

-

Materials: Crude product from Step 1, toluene, p-toluenesulfonic acid (catalytic amount), saturated aqueous NaHCO₃, brine, anhydrous MgSO₄.

-

Procedure:

-

Dissolve the crude alcohol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated aqueous NaHCO₃ and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude alkene, Methyl 4-(1-phenylethenyl)benzoate, can be purified by column chromatography.

-

Causality: The acid protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water and a proton from the adjacent methyl group forms the double bond.

-

Step 3: Hydrogenation of the Alkene

-

Materials: Alkene from Step 2, Palladium on carbon (10% Pd/C, 5 mol%), methanol or ethyl acetate, hydrogen gas supply.

-

Procedure:

-

Dissolve the alkene in methanol or ethyl acetate in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst.

-

Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Stir the reaction vigorously until TLC analysis indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate to obtain the crude product, Methyl 2-(4-benzoylphenyl)propanoate.

-

Causality: The palladium catalyst facilitates the addition of hydrogen across the double bond, reducing it to a single bond.

-

Step 4: Hydrolysis of the Ester

-

Materials: Ester from Step 3, lithium hydroxide (LiOH), THF/water mixture, 1 M HCl.

-

Procedure:

-

Dissolve the ester in a mixture of THF and water (e.g., 3:1 v/v).

-

Add an excess of lithium hydroxide (e.g., 2-3 eq).

-

Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting ester.

-

Once complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl.

-

The product, 2-(4-benzoylphenyl)propanoic acid, may precipitate and can be collected by filtration. Alternatively, extract the acidified solution with ethyl acetate, dry the organic layer, and concentrate to yield the final product.

-

Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The subsequent collapse of the tetrahedral intermediate cleaves the ester bond, and an acidic workup protonates the resulting carboxylate to give the carboxylic acid.

-

Conclusion

Methyl 4-benzoylbenzoate is a testament to the power of functional group synergy in organic chemistry. Its dual reactivity as a photoinitiator and a synthetic building block provides chemists with a powerful tool for both material science and medicinal chemistry. By understanding the underlying mechanisms and applying robust protocols, researchers can effectively harness the potential of this versatile molecule to create innovative polymers and life-changing pharmaceuticals.

References

- "Preparation method of ketoprofen." Google Patents, EP0309009A1. Accessed January 23, 2026.

- "Ultraviolet curing adhesive and preparation method thereof." Google Patents, CN102504753A. Accessed January 23, 2026.

-

"Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach." PubMed. Accessed January 23, 2026. [Link]

- "Synthetic method of fenofibrate drug intermediate 4-chloro-4'-hydroxybenzophenone." Google Patents, CN105541578A. Accessed January 23, 2026.

-

"Enantiopure Synthesis of All Four Stereoisomers of Carbapenam-3-carboxylic Acid Methyl Ester." Universidad de La Rioja. Accessed January 23, 2026. [Link]

-

"Synthesis of 4,5-epoxypentane carboxylic acid methyl ester." PrepChem.com. Accessed January 23, 2026. [Link]

-

"Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids." PubMed. Accessed January 23, 2026. [Link]

- "Process for the preparation of 4-hydroxyphenyl benzoate derivatives.

-

"Photopolymerization of Methyl Methacrylate and other Acrylates with the Use of [Hydroxy(tosyloxy)iodo]benzene as Photoinitiator." ResearchGate. Accessed January 23, 2026. [Link]

-

"Photoinitiator selection to advance the UV curing industry in an uncertain world." RadTech. Accessed January 23, 2026. [Link]

-

"Friedel-Crafts reactions of benzene and methylbenzene." Chemguide. Accessed January 23, 2026. [Link]

-

"4-Hydroxybenzoic acid derivatives synthesized through metabolic..." ResearchGate. Accessed January 23, 2026. [Link]

-

"Friedel-Crafts Reactions." Chemistry LibreTexts. Accessed January 23, 2026. [Link]

- "Process for preparing methyl 4-(aminomethyl)benzoate." Google Patents, US20070149802A1. Accessed January 23, 2026.

-

"(PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1." ResearchGate. Accessed January 23, 2026. [Link]

-

"of Acrylate-Based Coatings." RadTech. Accessed January 23, 2026. [Link]

-

"Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies." PMC - PubMed Central. Accessed January 23, 2026. [Link]

-

"Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation Contents:." Semantic Scholar. Accessed January 23, 2026. [Link]

-

"Photoinitiators for high-performance UV curing applications." SONGWON Industrial Group. Accessed January 23, 2026. [Link]

-

"A Novel Method for the Synthesis of Para-hydroxybenzoic Acid." INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. Accessed January 23, 2026. [Link]

-

"How to prepare methyl benzoate from benzene." Quora. Accessed January 23, 2026. [Link]

-

"Acrylated Amine Synergist, Amine Synergist UV Curing." Tintoll. Accessed January 23, 2026. [Link]

-

"SINOCURE® MBP - 4-Methylbenzophenone Type II Photoinitiator." Sinocure. Accessed January 23, 2026. [Link]

- "The synthetic method of methyl hydroxybenzoate." Google Patents, CN104447308B. Accessed January 23, 2026.

-

"Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents." NIH. Accessed January 23, 2026. [Link]

-

"New UV Synergist for Improved Photoinitiator Efficiency." PCI Magazine. Accessed January 23, 2026. [Link]

-

"4-Methylbenzophenone, Photoinitiator MBP, CAS 134-84-9." J&K SCIENTIFIC. Accessed January 23, 2026. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 4-Methylbenzophenone, Photoinitiator MBP, CAS 134-84-9 [sellchems.com]

- 3. Acrylated Amine Synergist, Amine Synergist UV Curing | Tintoll [uvabsorber.com]

- 4. SINOCURE® MBP - 4-Methylbenzophenone Type II Photoinitiator [sinocurechem.com]

- 5. radtech.org [radtech.org]

Application Notes: The Role and Utilization of Methyl 4-benzoylbenzoate in UV-Curable Formulations

Introduction: The Dynamics of UV Curing Technology

Ultraviolet (UV) curing is a photopolymerization process that uses high-intensity UV light to instantly cure, or dry, inks, coatings, and adhesives. This technology offers significant advantages over traditional thermal curing methods, including faster production speeds, reduced energy consumption, and the elimination of volatile organic compounds (VOCs). The core of this process lies in a meticulously balanced formulation containing oligomers, monomers, additives, and a crucial component: the photoinitiator.

Upon exposure to UV radiation, the photoinitiator absorbs photons and generates reactive species—typically free radicals—that initiate a rapid chain reaction, polymerizing the liquid formulation into a solid, cross-linked film. The selection of the photoinitiator is paramount as it directly influences curing speed, depth of cure, and the final physical properties of the coating, such as hardness and chemical resistance.[1]

This guide focuses on Methyl 4-benzoylbenzoate (MBB), a Norrish Type II photoinitiator, detailing its mechanism, advantages, and practical application in formulating high-performance UV-curable systems.

Understanding Methyl 4-benzoylbenzoate (MBB)

Methyl 4-benzoylbenzoate (MBB) is an organic compound belonging to the aromatic ketone family, structurally similar to benzophenone, a classic Type II photoinitiator.[2][3] Its specific structure offers benefits in terms of reactivity, solubility, and migration resistance in cured films.

Table 1: Chemical and Physical Properties of Methyl 4-benzoylbenzoate

| Property | Value | Source |

| Chemical Name | methyl 4-benzoylbenzoate | IUPAC |

| Synonyms | 4-Benzoylbenzoic acid methyl ester | American Elements[4] |

| CAS Number | 6158-54-9 | American Elements[4] |

| Molecular Formula | C₁₅H₁₂O₃ | American Elements[4] |

| Molecular Weight | 240.25 g/mol | American Elements[4] |

| Boiling Point | 380 °C at 760 mmHg | American Elements[4] |

| Density | 1.169 g/cm³ | American Elements[4] |

The Norrish Type II Photoinitiation Mechanism

Free-radical photoinitiators are broadly classified into two categories based on their mechanism of generating radicals: Norrish Type I and Norrish Type II.

-

Norrish Type I (α-Cleavage): These photoinitiators undergo homolytic cleavage upon UV absorption, breaking a bond to form two distinct free radicals that can both initiate polymerization.

-

Norrish Type II (Hydrogen Abstraction): This class, which includes MBB and benzophenone, does not cleave directly. Instead, the photoinitiator absorbs a photon and is promoted to an excited triplet state. In this highly energetic state, it abstracts a hydrogen atom from a donor molecule, known as a synergist or co-initiator .[3][5]

The most effective and widely used synergists are tertiary amines, such as ethyl 4-(dimethylamino)benzoate (EDB) or 2-ethylhexyl-4-(dimethylamino)benzoate (EHA).[6][7] The interaction between MBB and an amine synergist is a critical partnership. The amine not only donates a hydrogen to create the initiating radical but also serves as an oxygen scavenger, which mitigates oxygen inhibition at the coating's surface, a common issue in UV curing.[6][8]

Caption: Norrish Type II photoinitiation mechanism of MBB.

Experimental Protocols

The following protocols provide a framework for formulating, curing, and evaluating a UV-curable clear coating using Methyl 4-benzoylbenzoate.

This protocol details the formulation of a standard clear coating. The components are mixed in a specific order to ensure homogeneity.

A. Materials & Formulation:

Table 2: Sample Formulation for UV-Curable Clear Coating

| Component | Function | Weight (%) |

| Ebecryl® 605 (Aliphatic Urethane Acrylate) | Oligomer (provides core properties) | 45.0 |

| Tripropylene Glycol Diacrylate (TPGDA) | Monomer / Reactive Diluent | 31.5 |

| Hexanediol Diacrylate (HDDA) | Monomer / Reactive Diluent | 15.0 |

| Methyl 4-benzoylbenzoate (MBB) | Photoinitiator | 4.0 |

| Ethyl-4-(dimethylamino)benzoate (EDB) | Amine Synergist | 4.0 |

| BYK-333 (Silicone Additive) | Flow and Leveling Agent | 0.5 |

| Total | 100.0 |

B. Preparation Procedure:

-

Vessel Preparation: Select a clean, opaque container (to prevent premature curing from ambient light) equipped with a low-shear mechanical stirrer.

-

Component Addition:

-

Add the oligomer (Ebecryl® 605) and monomer diluents (TPGDA, HDDA) to the vessel.

-

Begin stirring at a moderate speed (e.g., 200-300 RPM) until the mixture is uniform.

-

In a separate container, pre-dissolve the solid MBB photoinitiator into a portion of the TPGDA monomer with gentle warming (< 40°C) if necessary, until fully dissolved.

-

Add the dissolved MBB solution and the liquid EDB synergist to the main vessel.

-

Finally, add the flow and leveling agent (BYK-333).

-

-

Mixing: Continue stirring for 15-20 minutes until the formulation is completely homogeneous and clear. Avoid introducing excessive air to prevent bubble formation.

-

Degassing: Let the mixture rest for at least 30 minutes to allow any entrapped air bubbles to escape. For critical applications, a vacuum chamber can be used.

This workflow outlines the steps from applying the liquid formulation to testing the final cured film properties.

Caption: Workflow for UV coating preparation and evaluation.

A. Application and Curing:

-

Substrate: Use a standard test panel (e.g., Q-Panel steel or glass). Ensure the surface is clean and free of contaminants.

-

Application: Apply the formulated coating using a #12 wire-wound drawdown bar to achieve a wet film thickness of approximately 30 microns.

-

Curing: Immediately pass the coated panel under a medium-pressure mercury (Hg) arc lamp. The UV dose should be controlled using a radiometer. A typical starting dose is 300 mJ/cm² (UVA range).

-

Conditioning: Allow the cured panels to condition at standard laboratory conditions (23°C, 50% relative humidity) for 24 hours before conducting performance tests.

B. Performance Evaluation Protocols:

-

Solvent Resistance (MEK Double Rub Test): This test assesses the degree of through-cure and chemical resistance.[9]

-

Saturate a piece of cheesecloth with Methyl Ethyl Ketone (MEK).[10]

-

Wrap the cloth around the rounded head of a ball-peen hammer.

-

Using only the weight of the hammer, rub the cloth back and forth over the cured surface. One "double rub" is a complete forward and backward motion.[11]

-

Continue until the coating is marred or removed, or until a specified number of rubs (e.g., 100) is reached. Record the number of rubs to failure. A result of >100 rubs typically indicates excellent cure.[10]

-

-

Pencil Hardness (ASTM D3363): This method provides a rapid determination of film hardness.[12]

-

Use a set of calibrated graphite pencils of varying hardness (e.g., 4B to 6H).

-

Starting with a harder pencil (e.g., 2H), hold it at a 45° angle to the surface and push it forward with firm, uniform pressure for about 6-7 mm.[13]

-

Inspect the surface for a scratch or gouge. If the film is damaged, repeat the test with the next softest pencil.

-

The pencil hardness is reported as the hardest pencil that does not scratch or gouge the film.[13]

-

-

Cross-Hatch Adhesion (ASTM D3359): This test evaluates the adhesion of the coating to the substrate.[14]

-

Using a special cross-hatch cutting tool, make a lattice pattern of 6 cuts through the coating to the substrate.[15]

-

Brush the area lightly to remove any detached flakes.[16]

-

Apply a specified pressure-sensitive tape (e.g., Permacel P-99) firmly over the lattice.

-

After 90 seconds, remove the tape rapidly by pulling it back upon itself at a 180° angle.

-

Assess the grid area for coating removal and classify the adhesion on a scale from 5B (0% removal) to 0B (>65% removal).

-

Table 3: Expected Performance of a Well-Cured Coating

| Test Method | Typical Result | Indication |

| MEK Double Rubs | > 100 | Excellent through-cure and chemical resistance |

| Pencil Hardness (ASTM D3363) | H - 2H | Good surface hardness and scratch resistance |

| Adhesion (ASTM D3359) | 4B - 5B | Excellent adhesion to the substrate |

Conclusion and Field-Proven Insights

Methyl 4-benzoylbenzoate is a highly effective Norrish Type II photoinitiator for free-radical UV-curable systems. Its primary mechanism of hydrogen abstraction necessitates the inclusion of an amine synergist, which is a critical formulation choice that not only enables the polymerization but also enhances surface cure by mitigating oxygen inhibition. The larger molecular structure of MBB compared to simpler ketones like benzophenone can be advantageous in applications requiring low volatility and minimal migration, such as food packaging inks or durable coatings.

For researchers and formulators, the key to success lies in optimizing the ratio of MBB to the amine synergist and tailoring the UV dose to the specific formulation's thickness and opacity. The protocols provided herein offer a robust, self-validating system for evaluating the performance of MBB and can be adapted to a wide range of ink and coating applications.

References

-

American Elements. (n.d.). Methyl 4-benzoylbenzoate. Retrieved from [Link]

-

Pecorini, T. (2021, April 2). Radiation Cure Coatings – The Ultimate in Rapid Cure Technology. UL Prospector. Retrieved from [Link]

-

ASTM International. (2020). Standard Test Methods for Film Hardness by Pencil Test (D3363-20). Retrieved from [Link]

-

Scribd. (n.d.). Determination of Cure - MEK Double Rub Test Method - UV Coatings. Retrieved from [Link]

-

ASTM International. (2009). Standard Test Methods for Measuring Adhesion by Tape Test (D3359-09(2017)). Retrieved from [Link]

-

Tintoll. (n.d.). Norrish Type 2/ II Photoinitiator Wholesale Manufacturer. Retrieved from [Link]

- Google Patents. (2022). Amine synergists with uv-a absorption (EP4301725A1).

-

ResearchGate. (2018). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. Retrieved from [Link]

-

ASTM International. (n.d.). D3363 Standard Test Method for Film Hardness by Pencil Test. Retrieved from [Link]

-

YouTube. (2024, July 2). Cross Hatch Adhesion Test: ASTM D3359. Retrieved from [Link]

-

UVET. (2023). How to Test UV Coating Cure Quality (Adhesion, Rub, Tack). Retrieved from [Link]

-

Keyland Polymer. (n.d.). Testing the Cure of Electron Beam Coatings (EB) & Ultraviolet Coatings (UV). Retrieved from [Link]

-

Tekra, LLC. (n.d.). Tek Tip - Pencil Hardness Test. Retrieved from [Link]

-

RadTech. (2022). Synergistic effect combining amines and aminoacrylates with Type I photoinitiators. Retrieved from [Link]

-

Polymer Innovation Blog. (2016, January 25). UV Curing: Part Three; Free Radical Photoinitiators. Retrieved from [Link]

-

Laser Technologies Inc. (2023, May 3). Coating Adhesion & Cross Hatch Test governed by ASTM D3359. Retrieved from [Link]

-

Industrial Physics. (n.d.). ASTM D3363 testing. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 4-benzoylbenzoate. Retrieved from [Link]

- Lapin, S. C., & Geiger, Z. S. (2014).

-

YouTube. (2023, January 1). MEK double rub test | Solvent rub resistance test | Methyl Ethyl Ketone ASTM test for coating. Retrieved from [Link]

-

PCI Magazine. (2022, May 11). New UV Synergist for Improved Photoinitiator Efficiency. Retrieved from [Link]

-

Allied PhotoChemical. (2023, May 26). Cure Test Methods: UV/EB/LED Coatings & Inks. Retrieved from [Link]

-

RadTech. (n.d.). Photoinitiator selection to advance the UV curing industry in an uncertain world. Retrieved from [Link]

-

Industrial Physics. (n.d.). ASTM D3359 testing. Retrieved from [Link]

-

KTA-Tator, Inc. (n.d.). Measuring Adhesion by Tape Test per ASTM D3359 Issues and Challenges. Retrieved from [Link]

-

Scribd. (n.d.). ASTM D 3363-05 Hardness Test by Pencil Test. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 4-methyl benzoate. Retrieved from [Link]

Sources

- 1. ulprospector.com [ulprospector.com]

- 2. researchgate.net [researchgate.net]

- 3. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 4. americanelements.com [americanelements.com]

- 5. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]

- 6. radtech.org [radtech.org]

- 7. pcimag.com [pcimag.com]

- 8. radtech2022.com [radtech2022.com]

- 9. youtube.com [youtube.com]

- 10. uvndt.com [uvndt.com]

- 11. uvebtech.com [uvebtech.com]

- 12. store.astm.org [store.astm.org]

- 13. img.antpedia.com [img.antpedia.com]

- 14. Coating Adhesion & Cross Hatch Test governed by ASTM D3359 [lasertechnologiesinc.com]

- 15. kta.com [kta.com]

- 16. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Methyl 4-benzoylbenzoate: A Guide to Safe Storage and Handling

This document provides a detailed guide for the proper storage and handling of Methyl 4-benzoylbenzoate, a key intermediate in various synthetic applications, including drug development. Given the limited specific safety data available for this compound, these protocols are grounded in established principles of chemical safety and data from structurally analogous compounds. Researchers, scientists, and drug development professionals should use this guide as a foundational resource, always supplemented by any specific information provided by the chemical supplier.

Introduction: Understanding Methyl 4-benzoylbenzoate

Methyl 4-benzoylbenzoate is a solid organic compound with a molecular structure that suggests a crystalline nature at room temperature. Its utility in research and development, particularly as a building block in the synthesis of more complex molecules, necessitates a thorough understanding of its proper handling to ensure the safety of laboratory personnel and the integrity of the compound. The protocols outlined herein are designed to provide a framework for the safe use of Methyl 4-benzoylbenzoate in a laboratory setting.

Core Principles of Storage

The primary objective of proper storage is to maintain the chemical's stability and prevent hazardous reactions. Based on the properties of similar aromatic esters and ketones, the following conditions are recommended.

Table 1: Recommended Storage Conditions for Methyl 4-benzoylbenzoate

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool, ambient temperature (15-25°C) | Prevents potential degradation and sublimation. |

| Atmosphere | Dry, inert atmosphere (e.g., nitrogen or argon) if possible | Minimizes exposure to moisture and atmospheric contaminants that could lead to hydrolysis or other reactions. |

| Container | Tightly sealed, light-resistant container | Protects from light, which can catalyze degradation, and prevents contamination.[1][2] |

| Location | Well-ventilated, designated chemical storage area | Ensures proper ventilation in case of accidental release and segregation from incompatible materials.[1][2] |

Diagram 1: Decision-Making Flowchart for Storage

Caption: Decision-making flowchart for the proper storage of Methyl 4-benzoylbenzoate.

Incompatibility Considerations

To prevent hazardous reactions, Methyl 4-benzoylbenzoate should be stored separately from the following classes of chemicals:

-

Strong Oxidizing Agents: (e.g., nitrates, peroxides, chlorates) Contact can lead to vigorous and potentially explosive reactions.[3]

-

Strong Acids and Bases: Can catalyze the hydrolysis of the ester linkage, degrading the compound.[3]

-

Reducing Agents: May react with the ketone and ester functional groups.

Safe Handling Protocols

Adherence to a strict handling protocol is paramount to minimizing exposure and ensuring experimental integrity.

A comprehensive PPE strategy is the first line of defense.

Table 2: Required Personal Protective Equipment (PPE)

| PPE Category | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and splashes. |

| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling. |

| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |

| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and ventilation is inadequate. | Minimizes inhalation of airborne particles. |

-

Preparation:

-

Ensure the work area (e.g., fume hood, ventilated balance enclosure) is clean and uncluttered.

-

Confirm that all necessary PPE is available and in good condition.

-

Have spill cleanup materials readily accessible.

-

-

Dispensing (Weighing):

-

Perform all weighing operations in a ventilated enclosure to contain any dust.

-

Use a spatula to carefully transfer the solid. Avoid creating dust clouds.

-

If the compound is a fine powder, handle it with extra care to minimize airborne dust.

-

Close the container tightly immediately after dispensing.

-

-

In-Use:

-

Post-Handling:

-

Clean any contaminated surfaces thoroughly.

-

Dispose of any contaminated materials (e.g., weigh boats, gloves) in accordance with institutional and local regulations.

-

Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

-

Diagram 2: Experimental Workflow for Safe Handling

Caption: A stepwise workflow for the safe handling of Methyl 4-benzoylbenzoate in a laboratory setting.

Emergency Procedures

In the event of an accidental release or exposure, the following procedures should be followed.

-

Spill:

-

For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2]

-

Clean the spill area with an appropriate solvent and then wash with soap and water.

-

For a large spill, evacuate the area and contact the institutional safety office.

-

-

Skin Contact:

-

Immediately wash the affected area with copious amounts of soap and water.[5]

-

Remove contaminated clothing.

-

Seek medical attention if irritation develops.

-

-

Eye Contact:

-

Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5]

-

Seek immediate medical attention.

-

-

Inhalation:

-

Move the affected person to fresh air.

-

If breathing is difficult, administer oxygen.

-

Seek medical attention.

-

-

Ingestion:

-

Do NOT induce vomiting.

-

If the person is conscious, rinse their mouth with water.

-

Seek immediate medical attention.

-

Conclusion

The proper storage and handling of Methyl 4-benzoylbenzoate are critical for maintaining a safe laboratory environment and ensuring the quality of research outcomes. By adhering to these application notes and protocols, researchers can minimize risks and handle this compound with confidence. It is imperative to always consult the most current Safety Data Sheet provided by the supplier for any additional specific information.

References

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: benzyl benzoate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzyl benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Industrial Scale-Up of Methyl 4-benzoylbenzoate Synthesis

Introduction: The Industrial Significance of Methyl 4-benzoylbenzoate

Methyl 4-benzoylbenzoate is a key intermediate in the synthesis of various organic compounds, including photoinitiators for UV-curable coatings and inks, as well as active pharmaceutical ingredients.[1][2] Its industrial production demands a robust, efficient, and safe synthetic process that can be reliably scaled from the laboratory to full-scale manufacturing. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical considerations for the industrial synthesis of Methyl 4-benzoylbenzoate, with a focus on the transition from laboratory-scale to large-scale production.

The primary synthetic route for Methyl 4-benzoylbenzoate is the Friedel-Crafts acylation of methyl benzoate with benzoyl chloride, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). While this reaction is well-established in organic chemistry, its scale-up presents several challenges related to reaction control, heat management, mass transfer, and product purification. This guide will address these challenges in detail, providing practical protocols and engineering insights to ensure a successful and safe scale-up.

Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of Methyl 4-benzoylbenzoate is achieved through the electrophilic aromatic substitution of methyl benzoate with benzoyl chloride. The reaction is catalyzed by a Lewis acid, which activates the benzoyl chloride to form a highly reactive acylium ion.[3]

Reaction Scheme:

The selection of a suitable solvent is crucial for the success of the reaction. Dichloromethane or 1,2-dichloroethane are often used due to their ability to dissolve the reactants and the catalyst complex, as well as their relatively low boiling points, which facilitate removal during work-up.

Laboratory-Scale Synthesis Protocol

This protocol outlines the synthesis of Methyl 4-benzoylbenzoate on a laboratory scale, providing a baseline for process development and scale-up.

Materials:

-

Methyl benzoate

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 2M aqueous solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Methanol

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl gas).

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to dichloromethane.

-

Addition of Reactants: Cool the suspension to 0-5°C using an ice bath. To this suspension, add a solution of methyl benzoate (1.0 equivalent) and benzoyl chloride (1.05 equivalents) in dichloromethane dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 2M HCl. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from methanol to yield pure Methyl 4-benzoylbenzoate as a white solid.

Scale-Up Considerations for Industrial Synthesis

Transitioning the laboratory-scale synthesis to an industrial process requires careful consideration of several key factors to ensure safety, efficiency, and product quality.

Reactor Selection and Design

The choice of reactor is critical for a successful scale-up. While a simple round-bottom flask is sufficient for laboratory synthesis, industrial production requires a more robust and well-controlled reactor system.

-

Material of Construction: Glass-lined or stainless steel reactors are typically used for Friedel-Crafts acylations due to the corrosive nature of the reactants and catalyst.

-

Agitation: Proper mixing is essential to ensure uniform temperature distribution and efficient contact between reactants.[4][5][6] The type of agitator (e.g., anchor, turbine, or pitched blade) and its speed should be carefully selected based on the viscosity of the reaction mixture and the need to suspend the solid catalyst.

-

Baffles: Baffles are crucial in large reactors to prevent vortex formation and improve mixing efficiency.[7]

Thermal Management and Heat Transfer

The Friedel-Crafts acylation is an exothermic reaction, and efficient heat removal is paramount to prevent runaway reactions and the formation of byproducts.[8][9]

-

Heat Transfer Surface Area-to-Volume Ratio: As the reactor volume increases, the surface area-to-volume ratio decreases, making heat removal more challenging.[10] This is a fundamental challenge in scaling up chemical processes.

-

Jacketed Reactors: Industrial reactors are equipped with cooling jackets through which a heat transfer fluid (e.g., chilled water or brine) is circulated to control the reaction temperature.

-

Addition Rate: The rate of addition of the reactants should be carefully controlled to match the heat removal capacity of the reactor.

-

Calorimetry Studies: Reaction calorimetry is a valuable tool to determine the heat of reaction and the rate of heat evolution, which are essential data for safe scale-up.[11]

Mass Transfer and Mixing

Efficient mixing is crucial for achieving high yields and minimizing side reactions. Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in poor product quality.[4][5][6][12]

-

Homogeneity: The goal is to maintain a homogeneous suspension of the aluminum chloride catalyst in the reaction mixture.

-

Scale-Down Models: Laboratory-scale experiments should be designed to mimic the mixing conditions of the industrial reactor as closely as possible.[7]

-

Computational Fluid Dynamics (CFD): CFD modeling can be used to simulate the fluid dynamics within the reactor and optimize the agitator design and operating conditions for effective mixing.

Process Safety Management

The industrial synthesis of Methyl 4-benzoylbenzoate involves hazardous materials and an exothermic reaction, necessitating a comprehensive process safety management (PSM) program.[13][14][15][16]

-

Hazard Identification: A thorough hazard and operability (HAZOP) study should be conducted to identify potential hazards and implement appropriate control measures.

-

Pressure Relief: The reactor should be equipped with a properly sized pressure relief system (e.g., rupture disc or safety valve) to safely vent any overpressure resulting from a runaway reaction or equipment failure.

-

Quenching System: A reliable quenching system should be in place to quickly stop the reaction in case of an emergency.

-

HCl Gas Scrubbing: The off-gases from the reactor, which contain HCl, must be passed through a scrubber containing a caustic solution before being vented to the atmosphere.

Comparative Summary: Lab-Scale vs. Industrial-Scale

| Parameter | Laboratory-Scale | Industrial-Scale | Key Considerations for Scale-Up |

| Batch Size | Grams to Kilograms | Hundreds to Thousands of Kilograms | Staged scale-up (pilot plant) is recommended. |

| Reactor | Round-bottom flask | Glass-lined or Stainless Steel Jacketed Reactor | Material compatibility and heat transfer efficiency are critical. |

| Agitation | Magnetic stirrer | Mechanical agitator (e.g., turbine, pitched blade) with baffles | Ensure adequate mixing to maintain homogeneity and temperature control.[6] |

| Heat Transfer | Ice bath / Heating mantle | Reactor jacket with heat transfer fluid | The decreasing surface area-to-volume ratio requires careful thermal management.[8][10] |

| Reactant Addition | Manual (dropping funnel) | Metering pumps | Precise control of addition rate is crucial for temperature management. |

| Work-up | Separatory funnel | Centrifuge or filter press for solid-liquid separation | Efficient and safe handling of large volumes of corrosive and flammable materials. |

| Purification | Recrystallization | Crystallization vessel with controlled cooling | Control of crystallization parameters is key to achieving desired particle size and purity. |

| Safety | Fume hood | Comprehensive Process Safety Management (PSM) system | Includes pressure relief, emergency shutdown, and gas scrubbing.[13][14] |

Industrial-Scale Production Protocol

This protocol provides a general outline for the industrial-scale synthesis of Methyl 4-benzoylbenzoate. Specific parameters will need to be optimized based on the equipment and process safety requirements of the manufacturing facility.

Equipment:

-

Glass-lined or stainless steel reactor with a jacket for heating and cooling, a mechanical agitator, a reflux condenser, and connections for reactant addition and off-gas scrubbing.

-

Charging vessels for reactants and solvents.

-

Quench tank.

-

Centrifuge or filter press.

-

Crystallization vessel.

-

Dryer.

Procedure:

-

Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

-

Catalyst Slurry Preparation: Charge dichloromethane to the reactor and begin agitation. Carefully charge anhydrous aluminum chloride to the reactor, maintaining the temperature below 25°C.

-

Reactant Addition: In a separate charging vessel, prepare a solution of methyl benzoate and benzoyl chloride in dichloromethane. Slowly feed this solution into the reactor over several hours, maintaining the reaction temperature between 0-10°C by circulating coolant through the reactor jacket.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to ambient temperature and continue to agitate until the reaction is complete as determined by in-process controls (e.g., HPLC).

-

Quenching: Slowly and carefully transfer the reaction mass to a quench tank containing a mixture of ice and aqueous hydrochloric acid. Control the rate of transfer to manage the evolution of heat and HCl gas.

-

Phase Separation: Allow the layers to separate and transfer the organic layer to a wash vessel.

-

Washing: Wash the organic layer with dilute hydrochloric acid, water, and sodium bicarbonate solution to remove any remaining catalyst and acidic impurities.

-

Solvent Swap and Crystallization: Distill off the dichloromethane and replace it with methanol. Cool the solution in a crystallization vessel to induce crystallization of the product.

-

Isolation and Drying: Isolate the product by centrifugation or filtration. Wash the filter cake with cold methanol and dry the product under vacuum.

Workflow and Decision Making in Scale-Up

The following diagram illustrates the key stages and decision points in the scale-up of Methyl 4-benzoylbenzoate synthesis.

Caption: A workflow diagram illustrating the key stages from laboratory development to full-scale industrial production.

Conclusion

The successful industrial-scale synthesis of Methyl 4-benzoylbenzoate hinges on a thorough understanding of the underlying chemistry and the application of sound chemical engineering principles. Key to a safe and efficient scale-up are robust thermal management, effective mixing, and a comprehensive process safety management program. By carefully considering the factors outlined in this guide and utilizing tools such as reaction calorimetry and computational fluid dynamics, manufacturers can confidently transition this important synthesis from the laboratory to full-scale production, ensuring high product quality, process safety, and economic viability.

References

- Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate.

- Google Patents. (n.d.). Preparation method of methyl benzoate compound.

-

PubChem. (n.d.). Benzyl Benzoate. Retrieved from [Link]

-

Musgrave, R. (2020, March 21). Synthesis of Methyl Benzoate Lab [Video]. YouTube. [Link]

-

MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

- Unknown. (n.d.). Preparation of Methyl Benzoate.

-

Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]

-

Veryst Engineering. (n.d.). Scaling Yield and Mixing in Chemical Reactors. Retrieved from [Link]

-

ResearchGate. (n.d.). Industrial Photoinitiators - A Technical Guide. Retrieved from [Link]

- Google Patents. (n.d.). Process for recovering benzyl benzoate.

-

Occupational Safety and Health Administration. (n.d.). Process Safety Management - Overview. Retrieved from [Link]

-

ResearchGate. (n.d.). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid.

-

ResearchGate. (n.d.). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

-

Digital WPI. (2015, April 30). Heat Transfer in Reactor Scale-Up. Retrieved from [Link]

- Unknown. (n.d.). CHAPTER 8: Mixing in Chemical Reactors Scope of problem.

-

European Patent Office. (2019, March 27). METHOD FOR PURIFICATION OF BENZOIC ACID. Retrieved from [Link]

-

National Institutes of Health. (2022, July 1). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. Retrieved from [Link]

-

Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

-

IChemE. (2009). PRACTICAL PROCESS SAFETY MANAGEMENT IN CHEMICAL MANUFACTURING. Retrieved from [Link]

-

MDPI. (n.d.). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Retrieved from [Link]

-

The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate. Retrieved from [Link]

-